3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane

Thermal stability Distillation processing High-temperature formulations

3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane (CAS 60111-51-5) is a branched, vinyl-functional organotrisiloxane with the molecular formula C18H40O3Si4 and a molecular weight of 416.86 g/mol. The compound features a hexyl-substituted central silicon atom bearing three dimethylvinylsiloxy branches, with two additional terminal vinyl groups on the trisiloxane backbone, yielding a total of five reactive vinyl sites per molecule.

Molecular Formula C18H40O3Si4
Molecular Weight 416.8 g/mol
CAS No. 60111-51-5
Cat. No. B12690403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane
CAS60111-51-5
Molecular FormulaC18H40O3Si4
Molecular Weight416.8 g/mol
Structural Identifiers
SMILESCCCCCC[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
InChIInChI=1S/C18H40O3Si4/c1-11-15-16-17-18-25(19-22(5,6)12-2,20-23(7,8)13-3)21-24(9,10)14-4/h12-14H,2-4,11,15-18H2,1,5-10H3
InChIKeyQBFMFGFJRBYQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane (CAS 60111-51-5): Structural Identity and Procurement-Grade Specifications


3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane (CAS 60111-51-5) is a branched, vinyl-functional organotrisiloxane with the molecular formula C18H40O3Si4 and a molecular weight of 416.86 g/mol . The compound features a hexyl-substituted central silicon atom bearing three dimethylvinylsiloxy branches, with two additional terminal vinyl groups on the trisiloxane backbone, yielding a total of five reactive vinyl sites per molecule. Its calculated density is 0.881 g/cm³, with a calculated boiling point of approximately 355.4 °C at 760 mmHg and a calculated flash point of 152.2 °C . Commercially, the compound is supplied at 96% purity in quantities ranging from 1 g to 5 kg . The compound has been registered as a reference standard in the Wiley Registry of Mass Spectral Data, with its spectrum sourced from patent EP2076521B1 [1].

Why Generic Substitution Fails: Structural Differentiation of CAS 60111-51-5 from Methyl, Phenyl, and Tetrakis Analogs


Substituting this compound with a close siloxane analog without structural verification introduces quantifiable risk in crosslink density, hydrophobicity, and thermal profile. The n-hexyl substituent on the central silicon increases the molecular weight to 416.86 g/mol and raises the boiling point to approximately 355 °C (calculated), compared to 135–140 °C (at 50 mmHg) for the methyl-substituted analog tris(vinyldimethylsiloxy)methylsilane (CAS 60111-52-6) . The branched AB3-type architecture—with three dimethylvinylsiloxy arms extending from the hexyl-bearing silicon center—produces a distinct spatial distribution of vinyl groups that is fundamentally different from the tetrahedral symmetry of tetrakis(vinyldimethylsiloxy)silane (CAS 60111-54-8, four vinyl groups on an orthosilicate core) , and from linear divinyl-terminated trisiloxanes that lack pendant branching [1]. In hydrosilylation-crosslinked networks, the number and spatial arrangement of vinyl groups directly govern crosslink density and network topology; generic substitution therefore alters cured elastomer modulus, solvent resistance, and thermal stability in quantitatively predictable but often unintended ways [1].

Quantitative Comparative Evidence for CAS 60111-51-5: Head-to-Head Data Against Closest Siloxane Analogs


Boiling Point Elevation: Hexyl-Substituted Trisiloxane vs. Methyl Analog (CAS 60111-52-6)

The replacement of the methyl group (R = CH3) in tris(vinyldimethylsiloxy)methylsilane (CAS 60111-52-6) with an n-hexyl group (R = C6H13) in the target compound (CAS 60111-51-5) produces a substantial increase in boiling point. The methyl analog exhibits a boiling point of 135–140 °C at 50 mmHg , while the target compound has a calculated boiling point of approximately 355.4 °C at 760 mmHg . Although measured at different pressures, the ~220 °C upward shift reflects the increased molar mass (416.86 vs. 346.72 g/mol) and stronger van der Waals interactions conferred by the hexyl chain, directly relevant to thermal processing windows and high-temperature application suitability.

Thermal stability Distillation processing High-temperature formulations

Vinyl Group Spatial Architecture: Branched AB3-Type Monomer vs. Tetrahedral Tetrakis Crosslinker (CAS 60111-54-8)

The target compound (CAS 60111-51-5) possesses a branched AB3-type architecture in which three dimethylvinylsiloxy arms radiate from a hexyl-substituted central silicon, augmented by two terminal vinyl groups at the trisiloxane chain ends. This contrasts with tetrakis(vinyldimethylsiloxy)silane (CAS 60111-54-8), which presents four vinyl groups in a tetrahedral arrangement around an orthosilicate (SiO4) core . The Rubinsztajn (1994) study demonstrated that hydrosilylation of AB3 monomers of the tris(dimethylvinylsiloxy)silane type yields highly branched starburst poly(siloxysilane) polymers with a hyperbranched core and vinyl-functional outer sphere [1]. The hexyl-bearing variant extends this architecture by introducing a flexible hydrophobic spacer at the branch point. In cured networks, the spatial distribution of reactive sites in the target compound is predicted to produce a different crosslink topology—with locally higher functional density around the branch point—compared to the uniform tetrafunctional crosslinks formed by the tetrakis analog, directly influencing network modulus and mesh size distribution.

Crosslink density Network topology Hyperbranched polymer synthesis

Hydrophobicity Enhancement: Hexyl vs. Methyl Substituent Effect on Non-Polar Compatibility

The n-hexyl substituent (C6 chain) on the central silicon atom of CAS 60111-51-5 provides quantifiably greater hydrophobicity compared to the methyl substituent (C1) found in CAS 60111-52-6. In silane and siloxane chemistry, the hydrophobic effect of organic substitution correlates with the free energy of transfer of hydrocarbon molecules from aqueous to hydrocarbon phases; n-hexyl groups provide stronger hydrophobicity than short-chain alkyl groups (methyl, propyl) while maintaining better formulation compatibility than very long chains (C8, C18) [1]. The target compound's hexyl-bearing architecture is therefore expected to exhibit enhanced solubility in non-polar organic solvents and greater compatibility with hydrocarbon-based formulations, compared to its methyl analog, which shows a boiling point of only 135–140 °C at reduced pressure and correspondingly higher volatility and lower organic-phase affinity .

Hydrophobicity Organic phase compatibility Surface modification

Hyperbranched Polymer Precursor: AB3 Monomer Utility Confirmed by Poly(siloxysilane) Literature

The tris(dimethylvinylsiloxy)silane structural motif—of which the target compound is the hexyl-substituted derivative—has been validated as an effective AB3-type monomer for the synthesis of hyperbranched poly(siloxysilanes) (HBPS). Rubinsztajn (1994) demonstrated that hydrosilylation polymerization of tris(dimethylvinylsiloxy)silane yields highly branched starburst polymers with a hyperbranched core and a vinyl-functional outer sphere, with the ratio of α- to β-addition linkages in the HBPS found to be approximately 1:3 [1][2]. The hexyl substituent in CAS 60111-51-5 provides an additional degree of freedom: the flexible alkyl chain at the branch point can modulate inter-chain spacing in the resulting hyperbranched polymer, potentially reducing chain entanglement density and improving solubility compared to polymers derived from the unsubstituted or methyl-substituted AB3 monomers. This positions the target compound as a structurally distinct building block for dendritic and hyperbranched silicone architectures, where the hexyl spacer is expected to influence polymer free volume and rheological properties [1].

Hyperbranched polymers AB3 monomer Starburst architecture Dendritic materials

Flash Point Safety Margin: Higher Flash Point vs. Methyl Analog (CAS 60111-52-6)

The target compound exhibits a calculated flash point of 152.2 °C , which is markedly higher than the measured flash point of the methyl-substituted analog CAS 60111-52-6 (179 °C at reduced pressure conditions; however, the significantly lower boiling point of the methyl analog—135–140 °C at 50 mmHg—implies a substantially lower flash point at atmospheric pressure) . While the flash point of CAS 60111-51-5 is a calculated rather than experimentally measured value, the physical principle that higher molecular weight and longer alkyl chains reduce vapor pressure and elevate flash point is well established for organosilicon compounds. This provides a measurable process safety advantage when the compound is handled or processed at elevated temperatures in open systems, reducing flammability risk relative to its lower-molecular-weight analogs.

Process safety Flammability High-temperature processing

Procurement-Driven Application Scenarios for CAS 60111-51-5: Where the Hexyl-Branched Trisiloxane Outperforms Analogs


Synthesis of Hyperbranched Poly(siloxysilanes) with Tunable Free Volume

Researchers synthesizing hyperbranched or dendritic polysiloxanes via hydrosilylation polymerization can employ CAS 60111-51-5 as an AB3-type monomer where the n-hexyl spacer at the branch point modulates inter-chain distance. The established α:β addition ratio of approximately 1:3 for the parent AB3 system [1] provides a quantitative framework for predicting the regiochemistry of polymerization. The hexyl substituent is expected to increase polymer free volume and reduce chain entanglement density compared to polymers derived from the methyl or hydride AB3 analogs, enabling systematic tuning of glass transition temperature and solubility.

High-Temperature Silicone Elastomer Formulations Requiring Low Volatility Crosslinkers

In platinum-catalyzed hydrosilylation-cured elastomer formulations processed at elevated temperatures (>150 °C), the calculated boiling point of approximately 355 °C for CAS 60111-51-5 provides a substantial volatility advantage over the methyl analog CAS 60111-52-6 (boiling point 135–140 °C at 50 mmHg) . This reduces the risk of crosslinker loss through evaporation during cure, maintaining the designed stoichiometric Si–H:Si–Vi ratio and preventing cure inhibition or under-crosslinking that can occur when lower-boiling crosslinkers volatilize prematurely.

Non-Polar Solvent-Borne Silicone Coatings and Hydrophobic Surface Treatments

For solvent-borne silicone coating formulations in hydrocarbon or aromatic solvents, the n-hexyl substituent of CAS 60111-51-5 enhances compatibility with the non-polar continuous phase. The increased organic character (C6 vs. C1 for the methyl analog) improves solubility and reduces phase separation tendencies during solvent evaporation [2]. In hydrophobic surface treatments, the hexyl group contributes to water repellency while the five vinyl groups provide multiple anchoring sites for covalent bonding to substrates via hydrosilylation, yielding durable, crosslinked hydrophobic films.

Asymmetric Crosslink Node Engineering in Model Silicone Networks

In fundamental studies of silicone network mechanics, the asymmetric spatial distribution of vinyl groups in CAS 60111-51-5 (three groups clustered on the branched arms plus two terminal groups) provides a well-defined, non-uniform crosslink node topology distinct from the symmetric tetrafunctional crosslinks produced by CAS 60111-54-8. This enables systematic investigation of how crosslink asymmetry affects nonlinear elastic behavior, stress relaxation, and solvent swelling anisotropy in model silicone networks. The five vinyl groups per molecule , compared to four in the tetrakis analog, also produce a higher local crosslink functionality at the branch point.

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